Cas no 2171982-80-0 (2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid)

2-(N-Benzyl-1-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. Its structure incorporates an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The cyclohexyl backbone enhances conformational stability, while the benzyl and Fmoc groups provide selective deprotection options, facilitating controlled modifications. This compound is particularly valuable for constructing complex peptide architectures, offering precise functionalization and improved solubility in organic solvents. Its robust design supports high-yielding coupling reactions, making it a reliable choice for researchers developing peptidomimetics or bioactive molecules. The product’s versatility and synthetic utility underscore its importance in advanced chemical and pharmaceutical applications.
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid structure
2171982-80-0 structure
Product Name:2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
CAS No:2171982-80-0
MF:C32H34N2O5
MW:526.622768878937
CID:5966842
PubChem ID:165804640
Update Time:2025-09-27

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
    • 2171982-80-0
    • EN300-1554810
    • 2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
    • Inchi: 1S/C32H34N2O5/c35-30(36)20-34(19-22-9-2-1-3-10-22)31(37)24-12-8-11-23(17-24)18-33-32(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-7,9-10,13-16,23-24,29H,8,11-12,17-21H2,(H,33,38)(H,35,36)
    • InChI Key: ZDSGWXPXSRBFLP-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N(CC(=O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 526.24677219g/mol
  • Monoisotopic Mass: 526.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 10
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 95.9Ų

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid Pricemore >>

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Additional information on 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid

Comprehensive Analysis of 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms by researchers, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a cyclohexyl backbone and benzyl and Fmoc protecting groups, makes it a versatile intermediate in modern synthetic chemistry.

The growing interest in CAS 2171982-80-0 aligns with the broader trends in bioconjugation and targeted drug delivery systems. Researchers are increasingly exploring how such compounds can enhance the stability and bioavailability of therapeutic peptides. A frequent query in academic forums and search engines revolves around "how Fmoc-protected compounds improve peptide yield" or "role of cyclohexyl groups in drug design." These questions underscore the compound's relevance in addressing challenges like enzymatic degradation and cellular uptake efficiency.

From a synthetic perspective, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid exemplifies the convergence of solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc group serves as a temporary protector for the amine functionality, allowing selective deprotection under mild conditions—a feature highly valued in combinatorial chemistry. Recent publications highlight its utility in constructing peptide-based vaccines and GPCR-targeting ligands, areas dominating current biomedical research.

Another hotspot for CAS 2171982-80-0 lies in its potential for structure-activity relationship (SAR) studies. The benzyl moiety introduces lipophilicity, which can be tailored to modulate membrane permeability—a critical factor in CNS drug development. Meanwhile, the acetic acid terminus offers a handle for further functionalization, enabling linkage to fluorescent probes or nanoparticles. Such applications resonate with trending searches like "custom peptide modifications for imaging" and "hybrid small molecule-peptide therapeutics."

Quality control and analytical characterization of this compound are equally vital. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify its purity and confirm the integrity of the Fmoc-cyclohexyl core. Suppliers and contract research organizations (CROs) often emphasize batch-to-batch consistency, responding to industry demands for reliable building blocks in drug discovery pipelines.

In conclusion, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid represents a sophisticated tool in the chemist's arsenal. Its multifaceted roles—from enabling high-throughput peptide libraries to facilitating precision medicine approaches—position it at the forefront of interdisciplinary research. As the scientific community continues to unravel its full potential, this compound will likely remain a subject of intense study and innovation.

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